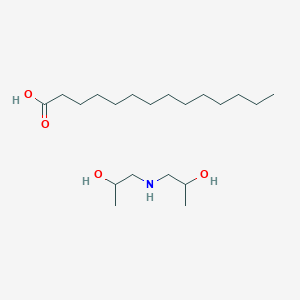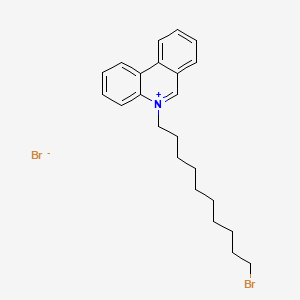
5-(10-Bromodecyl)-phenanthridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(10-Bromodecyl)-phenanthridinium bromide is a synthetic organic compound that belongs to the class of phenanthridinium derivatives This compound is characterized by the presence of a bromodecyl chain attached to the phenanthridinium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(10-Bromodecyl)-phenanthridinium bromide typically involves the following steps:
Starting Materials: The synthesis begins with phenanthridine and 1,10-dibromodecane.
Reaction: Phenanthridine is reacted with 1,10-dibromodecane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile under reflux conditions.
Purification: The resulting product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield.
Purification: Industrial purification techniques like crystallization and distillation are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
5-(10-Bromodecyl)-phenanthridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromodecyl chain can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenanthridinium core can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form phenanthridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted phenanthridinium derivatives with various functional groups.
Oxidation: Phenanthridinium oxides.
Reduction: Reduced phenanthridine derivatives.
Aplicaciones Científicas De Investigación
5-(10-Bromodecyl)-phenanthridinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenanthridinium derivatives.
Biology: Employed in the study of biological systems, particularly in the investigation of DNA intercalation and binding properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(10-Bromodecyl)-phenanthridinium bromide involves:
Molecular Targets: The compound interacts with DNA and proteins, leading to changes in their structure and function.
Pathways Involved: It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can bind to proteins, affecting their enzymatic activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridinium Chloride: Similar structure but with a chloride ion instead of bromide.
10-Bromodecyl-phenanthridine: Lacks the phenanthridinium core.
Phenanthridinium Iodide: Contains an iodide ion instead of bromide.
Uniqueness
5-(10-Bromodecyl)-phenanthridinium bromide is unique due to its specific bromodecyl chain and phenanthridinium core, which confer distinct chemical and biological properties
Propiedades
Número CAS |
133954-06-0 |
|---|---|
Fórmula molecular |
C23H29Br2N |
Peso molecular |
479.3 g/mol |
Nombre IUPAC |
5-(10-bromodecyl)phenanthridin-5-ium;bromide |
InChI |
InChI=1S/C23H29BrN.BrH/c24-17-11-5-3-1-2-4-6-12-18-25-19-20-13-7-8-14-21(20)22-15-9-10-16-23(22)25;/h7-10,13-16,19H,1-6,11-12,17-18H2;1H/q+1;/p-1 |
Clave InChI |
CYNSQLYSJODXSW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCCCCCBr.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


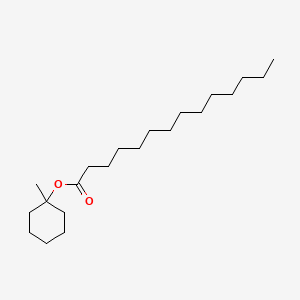
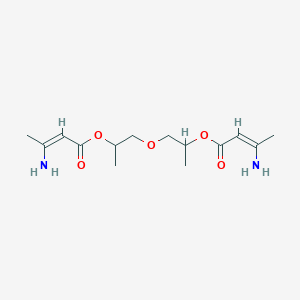

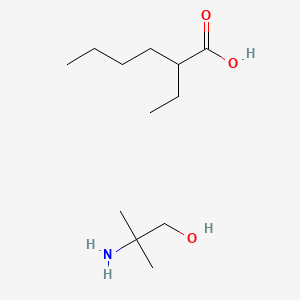

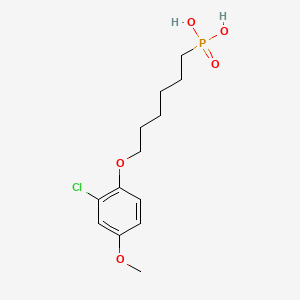
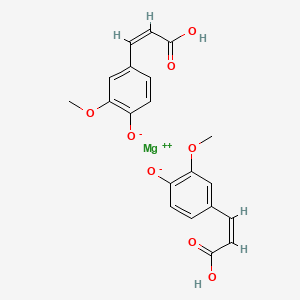
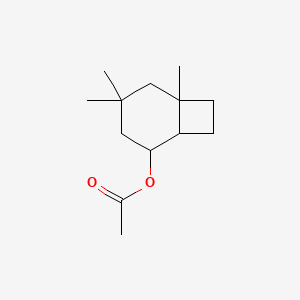

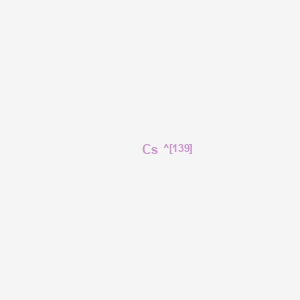
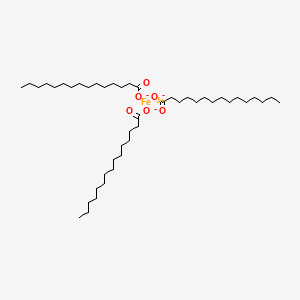
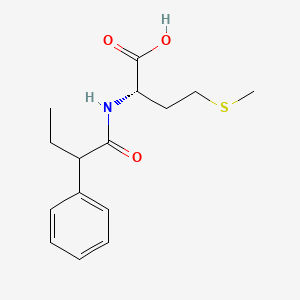
![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
